molecular formula C6H4N2O4 B1360364 1,3-Dinitrobenzene-d4 CAS No. 54247-05-1

1,3-Dinitrobenzene-d4

Cat. No.: B1360364
CAS No.: 54247-05-1
M. Wt: 172.13 g/mol
InChI Key: WDCYWAQPCXBPJA-RHQRLBAQSA-N
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Description

1,3-Dinitrobenzene-d4 is a deuterated derivative of 1,3-dinitrobenzene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound has the molecular formula C6D4(NO2)2 and a molecular weight of 172.13 g/mol . It is commonly used as a stable isotope-labeled compound in various scientific research applications.

Biochemical Analysis

Biochemical Properties

1,3-Dinitrobenzene-d4 plays a significant role in biochemical reactions, particularly in the context of oxidative stress and mitochondrial function. It interacts with several enzymes and proteins, including the pyruvate dehydrogenase complex (PDHc) and mitochondrial-related proteins (MRPs). The interaction with PDHc leads to the inhibition of its activity, which disrupts oxidative energy metabolism . Additionally, this compound induces oxidation of MRPs, particularly in brainstem mitochondria, which are more sensitive to this compound compared to cortical mitochondria .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by inducing oxidative stress and disrupting mitochondrial function. In brain cells, it causes region-specific oxidation of mitochondrial proteins, leading to neurotoxicity . In reproductive cells, it affects sperm nuclear integrity and causes testicular injury at low chronic doses . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition and oxidative stress. It inhibits the pyruvate dehydrogenase complex by modifying lipoic acid, a cofactor essential for the complex’s activity . This inhibition disrupts oxidative energy metabolism, leading to cellular dysfunction. Additionally, this compound induces oxidative stress by generating reactive intermediates that oxidize mitochondrial proteins, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under certain conditions but can degrade when exposed to impurities or mixed acids . Over time, it exhibits significant exothermic properties in closed systems, posing a risk of explosion . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent oxidative damage and disruption of cellular function, particularly in mitochondrial-rich tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low chronic doses, it causes genotoxic effects and testicular injury in male hamsters . Higher doses lead to more severe toxic effects, including neurotoxicity, liver damage, and blood disorders . The compound’s toxicity is dose-dependent, with higher doses causing more pronounced adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of the pyruvate dehydrogenase complex and the induction of oxidative stress. It interacts with enzymes such as dihydrolipoamide dehydrogenase, leading to the disruption of oxidative energy metabolism . The compound’s biotransformation produces reactive intermediates that further contribute to its toxic effects by reacting with nucleophilic centers of proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high vapor pressure and toxicity necessitate careful management to prevent accidental exposure . The compound’s distribution is influenced by its interactions with cellular components, leading to its accumulation in specific tissues, particularly those with high mitochondrial content .

Subcellular Localization

This compound localizes to specific subcellular compartments, primarily targeting mitochondria. Its activity and function are influenced by its localization, as it induces oxidative stress and disrupts mitochondrial function . The compound’s targeting signals and post-translational modifications direct it to mitochondria, where it exerts its toxic effects by interacting with mitochondrial proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dinitrobenzene-d4 can be synthesized through the nitration of deuterated benzene (C6D6). The nitration process involves the reaction of deuterated benzene with a nitrating mixture, typically composed of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the 1,3-dinitro isomer .

Industrial Production Methods

Industrial production of this compound follows similar nitration processes but on a larger scale. The use of deuterated benzene as the starting material ensures the incorporation of deuterium atoms into the final product. The reaction conditions, such as temperature and acid concentrations, are optimized to achieve high yields and purity of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitrobenzene-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,3-Dinitrobenzene-d4 can be compared with other dinitrobenzene isomers and similar compounds:

    1,2-Dinitrobenzene: This isomer has nitro groups at the 1 and 2 positions on the benzene ring.

    1,4-Dinitrobenzene: This isomer has nitro groups at the 1 and 4 positions.

    1,3,5-Trinitrobenzene: A more heavily nitrated compound, formed by further nitration of this compound.

The uniqueness of this compound lies in its stable isotope labeling, which makes it valuable for tracing and analytical studies in various scientific fields .

Properties

IUPAC Name

1,2,3,5-tetradeuterio-4,6-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCYWAQPCXBPJA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969234
Record name 1,3-Dinitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54247-05-1
Record name Benzene-1,2,3,5-d4, 4,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054247051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dinitro(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54247-05-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 1,3-dinitrobenzene-d4 included in this study on nitro- and cyano anion radicals?

A1: The abstract highlights that the researchers specifically used this compound to investigate the ESR spectra of dinitrobenzene anion radicals. The use of a deuterated compound likely helped in analyzing the complex ESR spectra. Deuterium, having a different nuclear spin than hydrogen, alters the hyperfine splitting patterns observed in ESR, providing valuable structural information. []

Q2: What interesting observation was made about the 1,3-dinitrobenzene anion radical?

A2: The researchers found a "very large anomaly" in the ESR spectrum of the 1,3-dinitrobenzene anion radical. They attributed this anomaly to the presence of rotational isomerism in the molecule. [] This suggests that the two nitro groups attached to the benzene ring hinder free rotation, leading to distinct conformations detectable via ESR.

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